molecular formula C9H8N2S B13766205 2-(1,2-Thiazol-4-yl)aniline

2-(1,2-Thiazol-4-yl)aniline

Cat. No.: B13766205
M. Wt: 176.24 g/mol
InChI Key: WXHLKVIOAUGNKB-UHFFFAOYSA-N
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Description

2-(Isothiazol-4-yl)benzenamine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring substituted with an isothiazole ring at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiazol-4-yl)benzenamine typically involves the formation of the isothiazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide (Na₂S) under basic conditions . The reaction proceeds through a demethoxylative cycloaddition mechanism.

Industrial Production Methods: Industrial production methods for 2-(Isothiazol-4-yl)benzenamine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isothiazol-4-yl)benzenamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution with alkyl halides would produce alkylated amines.

Scientific Research Applications

2-(Isothiazol-4-yl)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isothiazol-4-yl)benzenamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    2-(Isothiazol-5-yl)benzenamine: Similar structure but with the isothiazole ring attached at the 5-position.

    2-(Thiazol-4-yl)benzenamine: Similar structure but with a thiazole ring instead of an isothiazole ring.

    2-(Benzothiazol-4-yl)benzenamine: Contains a benzothiazole ring instead of an isothiazole ring.

Uniqueness: 2-(Isothiazol-4-yl)benzenamine is unique due to the presence of the isothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and chemical reagents compared to its similar compounds.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1,2-thiazol-4-yl)aniline

InChI

InChI=1S/C9H8N2S/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2

InChI Key

WXHLKVIOAUGNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=C2)N

Origin of Product

United States

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